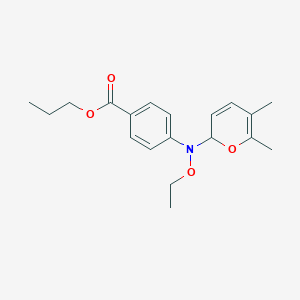

Propyl 4-((5,6-dimethyl-2H-pyran-2-yl)(ethoxy)amino)benzoate

Description

Propyl 4-((5,6-dimethyl-2H-pyran-2-yl)(ethoxy)amino)benzoate is a synthetic organic compound featuring a benzoate ester core substituted with a pyran-derived ethoxyamino group. The molecule consists of three key structural components:

- A propyl ester group attached to the benzoate moiety, which influences lipophilicity and metabolic stability.

- A 4-amino benzoate backbone, providing a rigid aromatic framework.

- A 5,6-dimethyl-2H-pyran-2-yl ring linked via an ethoxyamino bridge, introducing steric and electronic effects due to the methyl substituents and oxygen heteroatom.

Applications are hypothesized to align with bioactive molecules, such as agrochemicals or pharmaceuticals, given structural similarities to pyran-containing compounds with known biological activity.

Properties

Molecular Formula |

C19H25NO4 |

|---|---|

Molecular Weight |

331.4 g/mol |

IUPAC Name |

propyl 4-[(5,6-dimethyl-2H-pyran-2-yl)-ethoxyamino]benzoate |

InChI |

InChI=1S/C19H25NO4/c1-5-13-22-19(21)16-8-10-17(11-9-16)20(23-6-2)18-12-7-14(3)15(4)24-18/h7-12,18H,5-6,13H2,1-4H3 |

InChI Key |

MOMBLJRURDFOKF-UHFFFAOYSA-N |

Canonical SMILES |

CCCOC(=O)C1=CC=C(C=C1)N(C2C=CC(=C(O2)C)C)OCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propyl 4-((5,6-dimethyl-2H-pyran-2-yl)(ethoxy)amino)benzoate typically involves a multi-step process:

Formation of the Pyran Ring: The pyran ring can be synthesized through the reaction of methyl vinyl ether with 2,5-dichloro-2,5-dimethyl-2,5-dihydropyran under acidic conditions.

Amination: The pyran ring is then subjected to amination with ethoxyamine to introduce the ethoxyamino group.

Esterification: The final step involves the esterification of the aminated pyran ring with propyl 4-hydroxybenzoate under suitable conditions to yield Propyl 4-((5,6-dimethyl-2H-pyran-2-yl)(ethoxy)amino)benzoate.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as lanthanide triflates or silver(I) triflate can be employed to enhance the efficiency of the reactions .

Chemical Reactions Analysis

Types of Reactions

Propyl 4-((5,6-dimethyl-2H-pyran-2-yl)(ethoxy)amino)benzoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions can occur at the ethoxyamino group using reagents like sodium ethoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Sodium ethoxide in ethanol.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted benzoates or pyran derivatives.

Scientific Research Applications

Medicinal Chemistry

Propyl 4-((5,6-dimethyl-2H-pyran-2-yl)(ethoxy)amino)benzoate has been investigated for its potential therapeutic properties. The following aspects are notable:

- Antioxidant Activity : Compounds containing pyran rings often exhibit antioxidant properties, which can be beneficial in preventing oxidative stress-related diseases.

- Antimicrobial Properties : The presence of the amino group may enhance the compound's ability to interact with microbial cells, making it a candidate for antimicrobial drug development.

Material Science

The unique structural characteristics of this compound allow it to be explored in materials science:

- Polymer Synthesis : Due to its functional groups, it can serve as a monomer or additive in the synthesis of polymers with enhanced properties such as flexibility and thermal stability .

Interaction Studies

Understanding how Propyl 4-((5,6-dimethyl-2H-pyran-2-yl)(ethoxy)amino)benzoate interacts within biological systems is crucial:

- Binding Affinity Studies : Research into how this compound binds to various biological targets can elucidate its mechanism of action and therapeutic potential.

Case Studies and Research Findings

Research studies have documented various applications of this compound:

- Antioxidant Properties : A study demonstrated that derivatives similar to Propyl 4-((5,6-dimethyl-2H-pyran-2-yl)(ethoxy)amino)benzoate showed significant free radical scavenging activity, suggesting potential use in formulations aimed at reducing oxidative damage.

- Antimicrobial Testing : In vitro tests indicated that the compound exhibited inhibitory effects against several bacterial strains, highlighting its potential as a lead compound for antibiotic development.

- Polymer Development : Experimental data showed that incorporating this compound into polymer matrices improved mechanical properties and thermal stability, making it suitable for advanced material applications .

Mechanism of Action

The mechanism of action of Propyl 4-((5,6-dimethyl-2H-pyran-2-yl)(ethoxy)amino)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The ethoxyamino group plays a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Compound 11a: 2-Amino-6-(5-amino-3-hydroxy-1H-pyrazol-1-yl)-4-phenyl-4H-pyran-3,5-dicarbonitrile

- Structure: Features a pyran core substituted with phenyl, cyano, and pyrazole-amino groups.

- Synthesis: Prepared via reflux of malononitrile with triethylamine in 1,4-dioxane .

- Key Differences: The target compound lacks cyano and pyrazole groups but includes a dimethyl-pyran ring and ethoxyamino-benzoate ester.

Compound 11b: Ethyl 2-amino-6-(5-amino-3-hydroxy-1H-pyrazol-1-yl)-5-cyano-4-phenyl-4H-pyran-3-carboxylate

- Structure: Shares a pyran-carboxylate backbone but incorporates cyano and pyrazole-amino groups.

- Synthesis: Derived from ethyl cyanoacetate under similar reflux conditions .

- Key Differences: The ethoxyamino bridge in the target compound may confer distinct hydrogen-bonding capabilities compared to 11b’s carboxylate-cyano system. The dimethyl-pyran substituents in the target compound could reduce metabolic oxidation compared to 11b’s phenyl group.

Sulfonylurea Herbicides ()

Metsulfuron Methyl Ester

- Structure : Methyl benzoate linked to a methoxy-methyl-triazine-sulfonylurea group.

- Use : Herbicide targeting acetolactate synthase (ALS) in plants.

- Key Differences: The target compound lacks the sulfonylurea and triazine moieties critical for ALS inhibition, suggesting divergent mechanisms of action. The pyran-ethoxyamino group may enable interactions with non-plant biological targets (e.g., enzymes or receptors in fungi or mammals).

Ethametsulfuron Methyl Ester

- Structure : Ethoxy-triazine-sulfonylurea-methyl benzoate.

- Use : Broadleaf weed control.

- The pyran ring may offer unique stereoelectronic properties compared to triazine-based herbicides.

Research Implications and Limitations

- Structural Advantages: The dimethyl-pyran and ethoxyamino groups may enhance stability and target selectivity.

- Knowledge Gaps: Experimental data on solubility, toxicity, and biological activity are needed to validate hypotheses.

Biological Activity

Propyl 4-((5,6-dimethyl-2H-pyran-2-yl)(ethoxy)amino)benzoate is a complex organic compound that exhibits significant biological activity due to its unique structural features. This article explores its biological properties, potential applications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a benzoate moiety linked to a pyran derivative, featuring both ethoxy and amino functional groups. This structure contributes to its reactivity and biological activity. The molecular formula is , with a molecular weight of approximately 333.40 g/mol.

Structural Features

| Feature | Description |

|---|---|

| Benzoate Group | Provides ester characteristics |

| Pyran Ring | Contributes to unique reactivity |

| Ethoxy Group | Enhances solubility and biological interactions |

| Amino Group | Potential for hydrogen bonding and reactivity |

The biological activity of Propyl 4-((5,6-dimethyl-2H-pyran-2-yl)(ethoxy)amino)benzoate can be attributed to several mechanisms:

- Antioxidant Activity : The compound may exhibit antioxidant properties, which can protect cells from oxidative stress.

- Antimicrobial Properties : Similar compounds have shown effectiveness against various bacterial strains, indicating potential antimicrobial activity.

- Enzyme Inhibition : The presence of the amino group suggests possible interactions with enzymes, potentially inhibiting their activity.

Case Studies

- Antimicrobial Efficacy : A study investigated the antimicrobial properties of related compounds, revealing that derivatives of pyran structures possess significant activity against Gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecalis .

- Antioxidant Evaluation : Research on similar compounds demonstrated their ability to scavenge free radicals effectively, suggesting that Propyl 4-((5,6-dimethyl-2H-pyran-2-yl)(ethoxy)amino)benzoate may also exhibit strong antioxidant effects .

- Enzyme Interaction Studies : Preliminary studies indicate that compounds with similar functional groups can act as inhibitors of specific enzymes involved in metabolic pathways, which could be relevant for therapeutic applications .

Comparative Analysis with Related Compounds

To understand the uniqueness of Propyl 4-((5,6-dimethyl-2H-pyran-2-yl)(ethoxy)amino)benzoate, a comparison with structurally related compounds is essential.

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Ethyl 4-amino benzoate | Amino group on benzoate | Moderate antimicrobial activity |

| 5-Methyl pyranone | Pyran ring with a methyl substituent | Antioxidant properties |

| Propyl 3-(dimethylamino)benzoate | Dimethylamino group attached to benzoate | Limited antibacterial activity |

| Benzoyl propionic acid | Benzoic acid derivative | Anti-inflammatory properties |

Synthesis and Reactivity

The synthesis of Propyl 4-((5,6-dimethyl-2H-pyran-2-yl)(ethoxy)amino)benzoate typically involves multi-step reactions that highlight its reactivity as an ester and amine. The compound's ability to undergo hydrolysis and other transformations makes it an interesting subject for further chemical studies .

Future Directions

Future research should focus on:

- In Vivo Studies : Evaluating the biological activity in live models to understand pharmacokinetics and therapeutic potential.

- Mechanistic Studies : Investigating the specific interactions at the molecular level with target enzymes or receptors.

- Formulation Development : Exploring the formulation of this compound in drug delivery systems for enhanced bioavailability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.